2-(4-METHYLPHENOXY)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]ACETAMIDE
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Overview
Description
2-(4-METHYLPHENOXY)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]ACETAMIDE is a complex organic compound with a molecular formula of C13H17N3O3S. This compound is known for its unique chemical structure, which includes a hydrazino group, a carbothioyl group, and a propanamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENOXY)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with carbon disulfide and propanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENOXY)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines, thiols; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2-(4-METHYLPHENOXY)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENOXY)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulating signaling pathways: The compound may influence cellular signaling pathways, leading to changes in gene expression and cellular responses.
Inducing oxidative stress: It can generate reactive oxygen species, leading to oxidative damage in cells.
Comparison with Similar Compounds
2-(4-METHYLPHENOXY)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]ACETAMIDE can be compared with other similar compounds, such as:
N-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbothioyl)propanamide: Similar structure but with a chlorine atom instead of a methyl group, which may alter its chemical properties and biological activities.
N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbothioyl)propanamide: Contains a methoxy group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O3S |
---|---|
Molecular Weight |
295.36 g/mol |
IUPAC Name |
N-[[[2-(4-methylphenoxy)acetyl]amino]carbamothioyl]propanamide |
InChI |
InChI=1S/C13H17N3O3S/c1-3-11(17)14-13(20)16-15-12(18)8-19-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,15,18)(H2,14,16,17,20) |
InChI Key |
ROEMXUZEKFCVAB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NNC(=O)COC1=CC=C(C=C1)C |
Canonical SMILES |
CCC(=O)NC(=S)NNC(=O)COC1=CC=C(C=C1)C |
Origin of Product |
United States |
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